3-[3-(Benzyloxy)phenyl]aniline
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Overview
Description
3-[3-(Benzyloxy)phenyl]aniline is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Benzyloxy)phenyl]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction vessels and continuous flow processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Benzyloxy)phenyl]aniline can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an aniline derivative.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, polymers, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
- 3-[3-(Phenylmethoxy)phenyl]aniline
- 3-[3-(Methoxy)phenyl]aniline
- 3-[3-(Ethoxy)phenyl]aniline
Comparison: 3-[3-(Benzyloxy)phenyl]aniline is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The benzyloxy group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHPDMVOGZNOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402043 |
Source
|
Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-17-4 |
Source
|
Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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